REACTION_CXSMILES
|
[CH2:1]([CH:8]([C:14]([O:16]CC)=[O:15])[C:9]([O:11]CC)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+]>C(O)C.O>[CH2:1]([CH:8]([C:9]([OH:11])=[O:10])[C:14]([OH:16])=[O:15])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|
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Name
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|
Quantity
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100 g
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Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
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300 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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134.4 g
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Type
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reactant
|
Smiles
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[OH-].[K+]
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Name
|
|
Quantity
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500 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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to cool
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Type
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CUSTOM
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Details
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Ethanol was removed under reduced pressure
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Type
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TEMPERATURE
|
Details
|
the remaining aqueous solution cooled in ice
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Type
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EXTRACTION
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Details
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The product was extracted with ethyl acetate (3×200 mL)
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Type
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WASH
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Details
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The combined extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate
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Type
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FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |